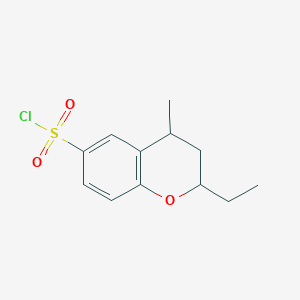

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride

Description

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

2-ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3S/c1-3-9-6-8(2)11-7-10(17(13,14)15)4-5-12(11)16-9/h4-5,7-9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLGXHBMKQRKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene.

Sulfonylation: The chromene derivative is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions

Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The chromene ring can be subjected to oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, thiols, and oxidizing or reducing agents like potassium permanganate or sodium borohydride. Major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and sulfonic acids.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C12H15ClO3S

- Molecular Weight : 274.76 g/mol

- CAS Number : 2171866-47-8

The structure includes a chromene core with an ethyl group at position 2 and a sulfonyl chloride group at position 6, which significantly influences its reactivity and biological activity.

Medicinal Chemistry

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride serves as an important building block in the synthesis of various biologically active compounds. Its potential therapeutic applications include:

- Cancer Treatment : The compound has shown promise in developing new anticancer agents by modifying its structure to enhance efficacy against different cancer cell lines.

- Anti-inflammatory Agents : Its derivatives have been investigated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Activity : Research indicates that this compound can be modified to produce derivatives with significant antimicrobial properties.

Biological Studies

The compound is employed in various biological studies to explore the properties of chromene derivatives. Key areas of investigation include:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Cellular Mechanisms : The sulfonyl chloride group allows the compound to interact with nucleophilic residues in proteins, leading to modifications that can affect protein function and cellular processes.

Material Science

In material science, this compound is utilized for developing advanced materials due to its unique chemical properties. Applications include:

- Polymer Development : It can be used as a monomer or cross-linking agent in polymer synthesis, contributing to the development of new materials with desirable mechanical and thermal properties.

- Coatings : Its reactivity allows it to be incorporated into coatings that provide enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

In a study focused on the synthesis of novel chromene derivatives from this compound, researchers reported enhanced cytotoxic effects against several cancer cell lines. The modifications made to the sulfonyl chloride group improved the selectivity and potency of these compounds compared to traditional chemotherapeutics.

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory potential of derivatives synthesized from this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that these derivatives could serve as leads for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the modification of protein function. This can result in the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby affecting various cellular processes.

Comparison with Similar Compounds

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride can be compared with other similar compounds, such as:

4-Methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride: Lacks the ethyl group at the 2nd position, which may affect its reactivity and biological activity.

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonic acid: The sulfonic acid derivative, which is more stable and less reactive compared to the sulfonyl chloride.

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonamide: The sulfonamide derivative, which has different biological properties and applications.

The uniqueness of this compound lies in its reactivity due to the presence of the sulfonyl chloride group, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biological Activity

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride is a sulfonyl chloride derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development targeting various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, synthesizing data from multiple studies and providing a comprehensive overview of its applications and effects.

The synthesis of this compound typically involves the sulfonylation of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene using sulfonyl chloride reagents in the presence of a base such as pyridine or triethylamine. The reaction is conducted at low temperatures (0-5°C) to stabilize intermediates.

Biological Activity Overview

The biological activities associated with 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene derivatives include:

- Anticancer Activity : Compounds with the chromene scaffold have demonstrated significant anticancer properties through mechanisms such as tubulin polymerization inhibition and induction of apoptosis via caspase activation .

- Antimicrobial Activity : Various studies have reported the antimicrobial efficacy of chromene derivatives against a range of pathogens, suggesting their potential as therapeutic agents against bacterial infections .

- Anti-inflammatory Properties : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Studies

Research indicates that chromene derivatives can inhibit cancer cell growth by targeting tubulin and disrupting cell cycle progression. For instance, studies have shown that certain analogs lead to G2/M phase arrest in cancer cells and induce apoptosis through caspase-dependent pathways .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Mechanism | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound A | Tubulin inhibition | HeLa | 5.0 |

| Compound B | Apoptosis induction | MCF-7 | 3.5 |

Antimicrobial Studies

The antimicrobial properties of 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene derivatives have been evaluated against various bacterial strains. For example, one study reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for specific derivatives against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 0.25 |

| Compound D | S. aureus | 0.22 |

Anti-inflammatory Effects

The anti-inflammatory effects of chromene derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes them promising candidates for further development in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the application of chromene derivatives in drug discovery:

- Case Study on Anticancer Activity : A study involving a series of synthesized chromene analogs demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing selectivity towards specific types of cancer cells.

- Case Study on Antimicrobial Resistance : Research has shown that certain chromene derivatives exhibit potent activity against antibiotic-resistant strains, highlighting their potential role in addressing the growing concern of antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves sulfonation of the chromene precursor followed by chlorination. A common approach includes reacting the parent chromene derivative with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group, followed by treatment with thionyl chloride (SOCl₂) to form the sulfonyl chloride. Reaction progress can be monitored via TLC or in-situ FTIR to detect SO₂ and HCl evolution. Proper stoichiometric ratios (e.g., 1:1.2 chromene to chlorosulfonic acid) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify substituents on the chromene ring (e.g., ethyl and methyl groups) and sulfonyl chloride signals (δ ~3.5–4.0 ppm for SO₂Cl in CDCl₃).

- FTIR : Confirm sulfonyl chloride presence via S=O stretching (1360–1380 cm⁻¹ and 1160–1180 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Verify purity (>95%) by matching C, H, S, and Cl percentages to theoretical values. Comparative studies with analogous sulfonyl chlorides can aid interpretation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Due to its reactivity and potential toxicity:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store under anhydrous conditions (desiccator with silica gel) to prevent hydrolysis.

- In case of exposure, follow OSHA guidelines (29 CFR 1910.1200): Decontaminate skin with water, and seek medical evaluation if symptoms arise. No specific biomarker tests exist, but baseline lung function and dermal assessments are advised for chronic exposure .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways by:

- Calculating electrostatic potential maps to identify electrophilic centers (e.g., sulfonyl chloride group).

- Simulating transition states for nucleophilic attack (e.g., by amines or alcohols) to determine activation energies.

- Comparing frontier molecular orbitals (HOMO-LUMO gaps) to assess kinetic stability. Validation via experimental kinetic studies (e.g., monitoring substitution rates via HPLC) is critical to resolve computational-experimental discrepancies .

Q. How to resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Repeating experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments).

- Using 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-referencing with X-ray crystallography data (if available) to confirm structural conformations. For example, ESIPT (excited-state intramolecular proton transfer) phenomena in related chromenes can alter UV-Vis spectra, necessitating time-resolved fluorescence studies .

Q. What experimental designs optimize the stability of this compound during storage?

- Methodological Answer : Stability studies should include:

- Accelerated Degradation Testing : Expose samples to varying humidity (40–80% RH) and temperatures (4°C to 40°C) over 4–12 weeks. Monitor hydrolysis via IR or NMR.

- Stabilizer Screening : Test additives like molecular sieves or antioxidants (e.g., BHT) for efficacy.

- Packaging Trials : Compare glass vs. polymer containers under inert atmospheres. Data from similar sulfonyl chlorides suggest argon-purged amber vials with PTFE seals reduce decomposition by >90% over 6 months .

Q. How to investigate the environmental degradation pathways of this compound?

- Methodological Answer : Employ LC-MS/MS and isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis products. Aerobic/anaerobic microbial degradation assays (using soil slurries or activated sludge) can identify biotic pathways. Computational toxicity prediction tools (e.g., ECOSAR) may estimate ecotoxicological endpoints, but validation via acute toxicity tests (e.g., Daphnia magna LC₅₀) is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.